Niclosamide is an antihelminthic used for the treatment of tapeworm infections. Helminths (worms) are multicellular organisms that infect very large numbers of humans and cause a broad range of diseases. Over 1 billion people are infected with intestinal nematodes, and many millions are infected with filarial nematodes, flukes, and tapeworms. They are an even greater problem in domestic animals. Niclosamide, once marketed in the US under the brand name Niclocide, was voluntarily withdrawn from market by Bayer in 1996.
Niclosamide is an orally bioavailable chlorinated salicylanilide, with anthelmintic and potential antineoplastic activity. Upon oral administration, niclosamide specifically induces degradation of the androgen receptor (AR) variant V7 (AR-V7) through the proteasome-mediated pathway. This downregulates the expression of the AR variant, inhibits AR-V7-mediated transcriptional activity, and reduces AR-V7 recruitment to the prostate-specific antigen (PSA) gene promoter. Niclosamide also prevents AR-V7-mediated STAT3 phosphorylation and activation. This inhibits AR/STAT3-mediated signaling and prevents expression of STAT3 target genes. Altogether, this may inhibit growth of AR-V7-overexpressing cancer cells. The AR-V7 variant, which is encoded by contiguous splicing of AR exons 1/2/3/CE3, is upregulated in a variety of cancer cell types, and is associated with both cancer progression and resistance to AR-targeted therapies.
Niclosamide is used for the treatment of most tapeworm infections. Helminths (worms) are multicellular organisms that infect very large numbers of humans and cause a broad range of diseases. Over 1 billion people are infected with intestinal nematodes, and many millions are infected with filarial nematodes, flukes, and tapeworms. They are an even greater problem in domestic animals.
An antihelmintic that is active against most tapeworms. (From Martindale, The Extra Pharmacopoeia, 30th ed, p48)
Niclosamide
CAS No.: 50-65-7
VCID: VC0548510
Molecular Formula: C13H8Cl2N2O4
Molecular Weight: 327.12 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Niclosamide is an anthelmintic medication primarily used to treat tapeworm infections in humans and animals. It is sold under various brand names, including Niclocide, and is listed on the World Health Organization's list of essential medicines . This compound has been extensively studied for its efficacy in treating parasitic infections and has shown potential in other therapeutic areas, including cancer and viral infections. Mechanism of ActionNiclosamide acts by inhibiting glucose uptake, oxidative phosphorylation, and anaerobic metabolism in tapeworms, effectively killing them on contact . It works by uncoupling the electron transport chain from ATP synthase, disrupting the production of adenosine triphosphate (ATP), which is essential for energy metabolism in parasites . Additionally, niclosamide may bind to and damage DNA, contributing to its molluscicidal effects . 5.1. Tapeworm InfectionsNiclosamide is effective against various tapeworm species, including Diphyllobothrium latum, Taenia saginata, Diphyllobothrium caninum, and Taenia solium. It is typically administered as a single dose of 2g for adults and 1-1.5g for children . 5.2. Other Applications
Research FindingsRecent studies highlight niclosamide's potential beyond its traditional use as an anthelmintic. It has been found to degrade LRP6, thereby inhibiting the Wnt pathway in cancer cells . Additionally, niclosamide's ability to activate PTEN-induced kinase 1 suggests potential neuroprotective effects . |
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CAS No. | 50-65-7 |
Product Name | Niclosamide |
Molecular Formula | C13H8Cl2N2O4 |
Molecular Weight | 327.12 g/mol |
IUPAC Name | 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide |
Standard InChI | InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19) |
Standard InChIKey | RJMUSRYZPJIFPJ-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |
Appearance | Off-white to yellow solid powder. |
Colorform | PALE, YELLOW CRYSTALS ALMOST COLORLESS CRYSTALS A cream-colored or yellowish-white powder Bright yellow crystalline solid |
Melting Point | 225-230 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 1420-04-8 (2-aminoethanol (1:1)) |
Shelf Life | TABLETS ARE SENSITIVE TO MOISTURE. Decomp more rapidly in the presence of ... UV irradiation. It is stable to heat and is hydrolysed by concentrated acid or alkali. |
Solubility | SPARINGLY SOL IN CHLOROFORM, ETHER, ETHANOL SOL IN ACETONE Sol at 20 °C in 150 parts of alcohol In water = 5-8 mg/L at 20 °C For more Solubility (Complete) data for NICLOSAMIDE (8 total), please visit the HSDB record page. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Bayer 2353 Bayer 73 Bayluscide Clonitralide Fenasal Niclocide Niclosamide Niclosamide, 2-Aminoethanol (1:1) Phenasal Radewerm Trédémine Yomesan |
Vapor Pressure | <9.87X10-9 mm Hg at 20 °C |
Reference | 1: Yo YT, Lin YW, Wang YC, Balch C, Huang RL, Chan MW, Sytwu HK, Chen CK, Chang CC, Nephew KP, Huang T, Yu MH, Lai HC. Growth inhibition of ovarian tumor-initiating cells by niclosamide. Mol Cancer Ther. 2012 Aug;11(8):1703-12. doi: 10.1158/1535-7163.MCT-12-0002. Epub 2012 May 10. PubMed PMID: 22576131. 2: Fonseca BD, Diering GH, Bidinosti MA, Dalal K, Alain T, Balgi AD, Forestieri R, Nodwell M, Rajadurai CV, Gunaratnam C, Tee AR, Duong F, Andersen RJ, Orlowski J, Numata M, Sonenberg N, Roberge M. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling. J Biol Chem. 2012 May 18;287(21):17530-45. doi: 10.1074/jbc.M112.359638. Epub 2012 Apr 2. PubMed PMID: 22474287; PubMed Central PMCID: PMC3366846. 3: Pan JX, Ding K, Wang CY. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chin J Cancer. 2012 Apr;31(4):178-84. doi: 10.5732/cjc.011.10290. Epub 2012 Jan 9. PubMed PMID: 22237038. 4: Lu W, Lin C, Roberts MJ, Waud WR, Piazza GA, Li Y. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway. PLoS One. 2011;6(12):e29290. doi: 10.1371/journal.pone.0029290. Epub 2011 Dec 16. PubMed PMID: 22195040; PubMed Central PMCID: PMC3241710. 5: Helfman DM. Niclosamide: an established antihelminthic drug as a potential therapy against S100A4-mediated metastatic colon tumors. J Natl Cancer Inst. 2011 Jul 6;103(13):991-2. doi: 10.1093/jnci/djr221. Epub 2011 Jun 17. PubMed PMID: 21685360. 6: Sack U, Walther W, Scudiero D, Selby M, Kobelt D, Lemm M, Fichtner I, Schlag PM, Shoemaker RH, Stein U. Novel effect of antihelminthic Niclosamide on S100A4-mediated metastatic progression in colon cancer. J Natl Cancer Inst. 2011 Jul 6;103(13):1018-36. doi: 10.1093/jnci/djr190. Epub 2011 Jun 17. PubMed PMID: 21685359. 7: Osada T, Chen M, Yang XY, Spasojevic I, Vandeusen JB, Hsu D, Clary BM, Clay TM, Chen W, Morse MA, Lyerly HK. Antihelminth compound niclosamide downregulates Wnt signaling and elicits antitumor responses in tumors with activating APC mutations. Cancer Res. 2011 Jun 15;71(12):4172-82. doi: 10.1158/0008-5472.CAN-10-3978. Epub 2011 Apr 29. PubMed PMID: 21531761; PubMed Central PMCID: PMC3117125. 8: Jin Y, Lu Z, Ding K, Li J, Du X, Chen C, Sun X, Wu Y, Zhou J, Pan J. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species. Cancer Res. 2010 Mar 15;70(6):2516-27. doi: 10.1158/0008-5472.CAN-09-3950. Epub 2010 Mar 9. PubMed PMID: 20215516. 9: Wang AM, Ku HH, Liang YC, Chen YC, Hwu YM, Yeh TS. The autonomous notch signal pathway is activated by baicalin and baicalein but is suppressed by niclosamide in K562 cells. J Cell Biochem. 2009 Mar 1;106(4):682-92. doi: 10.1002/jcb.22065. PubMed PMID: 19160421. |
PubChem Compound | 4477 |
Last Modified | Aug 15 2023 |
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